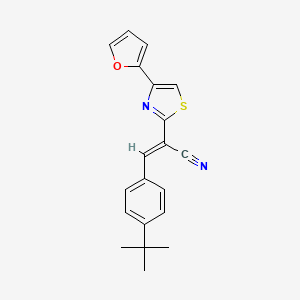
(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, commonly known as TBN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBN-1 is a member of the acrylonitrile class of compounds, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. In
Wissenschaftliche Forschungsanwendungen
Terpolymerization and Polymer Research
(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, due to its unique structure, could potentially participate in terpolymerization processes, similar to other complex acrylonitrile derivatives. Terpolymerization involving acrylonitrile and other monomers has been extensively studied for the synthesis of polymers with specific properties. These polymers find applications in various fields, including materials science, medical devices, and filtration technologies. For instance, the terpolymerization process involving styrene, acrylonitrile, and another monomer, as reviewed by Srivastava et al. (2002), demonstrates the versatility of acrylonitrile derivatives in creating polymers with tailored properties for specific applications [Srivastava et al., 2002].
Bioactive Molecule Design
The structure of (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile suggests potential bioactivity, given the presence of furan and thiazole rings, which are common in bioactive molecules. Research on furanyl- or thienyl-substituted nucleobases and nucleosides highlights the significance of these motifs in medicinal chemistry, potentially offering insights into the design of new pharmaceuticals or bioactive materials [Ostrowski, 2022].
Organic Synthesis and Catalysis
Compounds with acrylonitrile motifs, similar to (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, often participate in organic synthesis reactions as precursors or intermediates. For instance, arylmethylidenefuranones and their reactions with nucleophiles, as reviewed by Kamneva et al. (2018), showcase the utility of acrylonitrile derivatives in synthesizing a diverse array of heterocyclic compounds, which are crucial in drug development and materials science [Kamneva et al., 2018].
Advanced Materials and Engineering Applications
The exploration of advanced materials, such as plastic scintillators for radiation detection, demonstrates the potential use of complex acrylonitrile derivatives in material science. Salimgareeva and Kolesov (2005) discuss the incorporation of various luminescent dyes into polymethyl methacrylate-based scintillators, an area where acrylonitrile derivatives could contribute to the development of new materials with enhanced properties [Salimgareeva & Kolesov, 2005].
Environmental and Safety Considerations
While exploring the applications of (E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, it's crucial to consider environmental and safety aspects associated with the use of acrylonitrile derivatives. Research on the toxicology of related compounds, such as styrene and acrylonitrile, provides valuable insights into handling precautions, environmental impact, and health considerations that must be addressed during the development and application of these chemicals [Bond Ja, 1989].
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-20(2,3)16-8-6-14(7-9-16)11-15(12-21)19-22-17(13-24-19)18-5-4-10-23-18/h4-11,13H,1-3H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKYGBDMEUXVET-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

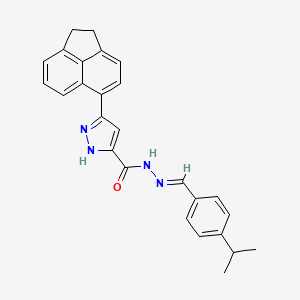

![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)
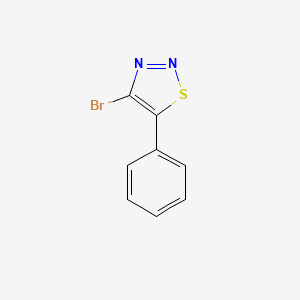
![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)
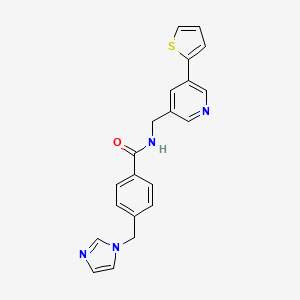
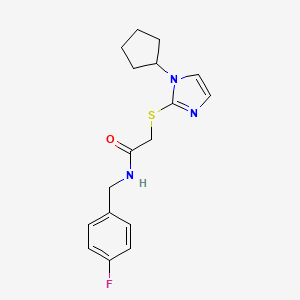

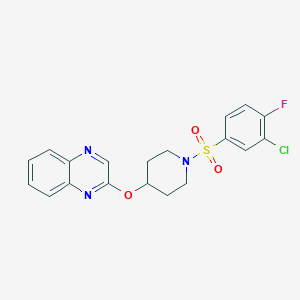
![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)
![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)
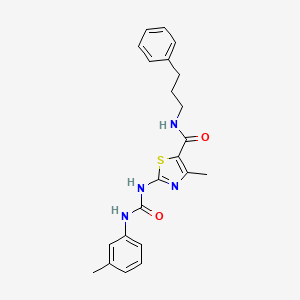
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)